

Catalyst selection for preparing 1,4diacetoxybutane from butadiene

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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659

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Application Notes and Protocols

Topic: Catalyst Selection for Preparing **1,4-Diacetoxybutane** from Butadiene Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diacetoxybutane is a significant chemical intermediate, primarily utilized in the synthesis of 1,4-butanediol (BDO), a key monomer for producing valuable polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[1][2] An industrially prominent method for producing **1,4-diacetoxybutane** starts from butadiene, a readily available petrochemical feedstock.[3] This process involves a two-step catalytic pathway:

- Oxidative Acetoxylation: 1,3-butadiene reacts with acetic acid and oxygen to form 1,4diacetoxy-2-butene.
- Hydrogenation: The unsaturated 1,4-diacetoxy-2-butene is subsequently hydrogenated to yield the saturated 1,4-diacetoxybutane.[4]

The efficiency, selectivity, and overall economic viability of this process are critically dependent on the selection of appropriate catalysts for each step. This document provides a detailed overview of catalyst systems, presents their performance data, and offers standardized protocols for these transformations.



Step 1: Catalytic Acetoxylation of 1,3-Butadiene

The first step, the diacetoxylation of butadiene, is a liquid-phase oxidation reaction. The primary challenge is to achieve high selectivity towards the desired 1,4-diacetoxy-2-butene isomer while minimizing side reactions like polymerization.[3] Palladium-based catalysts have been identified as the most effective for this transformation.

Catalyst Selection and Performance

The most successful and commercially adopted catalyst system for this step is palladium-tellurium supported on activated carbon (Pd-Te/C).[3][5] Tellurium acts as a crucial promoter, enhancing selectivity and catalyst stability by preventing palladium leaching and the formation of butadiene polymers.[3] Other promoters such as antimony (Sb), bismuth (Bi), or selenium (Se) have also been reported to be effective.[6]

Table 1: Performance Data for Catalysts in the Acetoxylation of 1,3-Butadiene



Catalyst System	Support	Promoter (s)	Reaction Temperat ure (°C)	Reaction Pressure (bar)	Product Distributi on	Referenc e(s)
Palladium- Tellurium	Activated Carbon	Te	90	Not Specified	~75% trans-1,4- diacetoxy- 2-butene, ~14% cis- 1,4- diacetoxy- 2-butene, ~10% 3,4- diacetoxy- 1-butene	[5]
Palladium	Activated Carbon	Te, Sb, Bi, or Se	70	70	High selectivity to 1,4-diacetoxy-2-butene	[6]
Palladium Complexes	Homogene ous	Acetate ions	Not Specified	Not Specified	48-50% selectivity to 1,4- diacetoxy- 2-butenes, ~40% selectivity to 3,4- diacetoxy- 1-butene	[7]

Experimental Protocol 1: Synthesis of 1,4-Diacetoxy-2-butene via Pd-Te/C Catalysis

Methodological & Application





This protocol describes a representative lab-scale procedure for the oxidative acetoxylation of butadiene.

Materials:

- Pd-Te/C catalyst (e.g., 8:1 Pd:Te atomic ratio)[5]
- 1,3-Butadiene
- Glacial Acetic Acid
- Oxygen (O₂)
- Nitrogen (N₂)
- Standard solvents for extraction and analysis (e.g., diethyl ether, saturated sodium bicarbonate)

Equipment:

- High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature/pressure controls.
- Gas chromatograph (GC) for product analysis.

Procedure:

- Catalyst Loading: Charge the autoclave with the Pd-Te/C catalyst and glacial acetic acid.
- Inerting: Seal the reactor and purge several times with nitrogen to remove air.
- Reactant Addition: Introduce a known amount of liquid 1,3-butadiene into the reactor.
- Pressurization and Heating: Pressurize the reactor with oxygen to the desired partial pressure and then with nitrogen to the final reaction pressure (e.g., 70 bar).[6]
- Reaction: Heat the reactor to the target temperature (e.g., 70-90°C) and begin stirring.[5][6]
 Monitor the reaction progress by taking periodic samples for GC analysis.



- Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
- Product Isolation: Filter the reaction mixture to recover the catalyst. The filtrate can be worked up by neutralizing the acetic acid with a base (e.g., sodium bicarbonate solution) and extracting the products with an organic solvent.
- Analysis: Analyze the organic phase by GC to determine the product distribution and yield.

Step 2: Catalytic Hydrogenation of 1,4-Diacetoxy-2-butene

In the second step, the double bond in 1,4-diacetoxy-2-butene is saturated via hydrogenation to produce **1,4-diacetoxybutane**. This step is crucial for obtaining the final stable intermediate for BDO production.

Catalyst Selection and Performance

While conventional hydrogenation catalysts can be used, specialized catalysts have been developed to maximize yield and selectivity.[6] Platinum-based catalysts on an activated carbon support, enhanced with promoters, show excellent performance.[8] Promoters can include alkaline earth metals (Strontium, Barium) or metals from Group VIB (Chromium, Tungsten), which have a synergistic effect, significantly improving both yield and selectivity.[8]

Table 2: Performance Data for Catalysts in the Hydrogenation of 1,4-Diacetoxy-2-butene



Catalyst System	Support	Promot er(s)	Reactio n Temper ature (°C)	Reactio n Pressur e (MPa)	Yield of 1,4- Diaceto xybutan e (%)	Selectiv ity of 1,4- Diaceto xybutan e (%)	Referen ce(s)
Platinum	Activated Carbon	Sr and Ba	20-120	1.0-6.0	83.29	94.50	[8]
Platinum	Activated Carbon	Cr and W	20-120	1.0-6.0	83.43	94.33	[8]
Conventi onal Hydroge nation Catalyst	Not Specified	Not Specified	60	5.0	Not Specified	>98	[6]

Experimental Protocol 2: Synthesis of 1,4-Diacetoxybutane via Promoted Pt/C Catalysis

This protocol outlines a procedure for the hydrogenation of the 1,4-diacetoxy-2-butene mixture obtained from Step 1.

Materials:

- Promoted Pt/C catalyst (e.g., Pt-Sr-Ba/C)[8]
- 1,4-Diacetoxy-2-butene (crude mixture from Protocol 1)
- Hydrogen (H₂)
- Nitrogen (N2)
- Solvent (if necessary, e.g., acetic acid or an inert solvent)

Equipment:



- High-pressure autoclave reactor (as described in Protocol 1).
- Gas chromatograph (GC) for analysis.

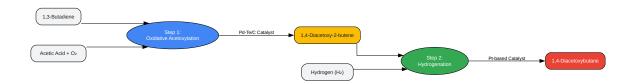
Procedure:

- Catalyst and Reactant Loading: Charge the autoclave with the promoted Pt/C catalyst and the 1,4-diacetoxy-2-butene substrate.
- Inerting: Seal the reactor and purge several times with nitrogen.
- Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-6.0 MPa).[1][8]
- Reaction: Heat the reactor to the target temperature (e.g., 20-120°C) and begin stirring.[1][8] The reaction is typically run for 0.5-2.0 hours.[8] Monitor the consumption of hydrogen and analyze samples via GC to confirm the completion of the reaction.
- Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen before opening.
- Product Isolation: Filter the reaction mixture to remove the catalyst. The resulting liquid is crude 1,4-diacetoxybutane.
- Purification and Analysis: The crude product can be purified by distillation. Analyze the final product by GC to determine purity, yield, and selectivity.

Visualizing the Process and Mechanism

To better understand the synthesis, the following diagrams illustrate the overall workflow and the proposed catalytic cycle for the initial acetoxylation step.

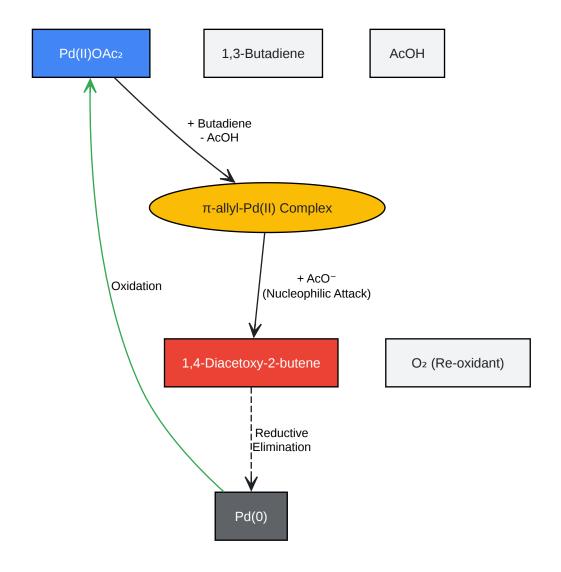




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Caption: Overall workflow for the two-step synthesis of **1,4-diacetoxybutane**.





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Caption: Simplified catalytic cycle for Pd-catalyzed diacetoxylation of butadiene.

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